2,5-Dichloro-4-(methylthio)pyridine
Overview
Description
“2,5-Dichloro-4-(methylthio)pyridine” is a chemical compound with the molecular formula C6H5Cl2NS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H5Cl2NS/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 194.08 .Scientific Research Applications
Synthesis and Characterization
Synthesis in Pesticide Production : 2,5-Dichloro-4-(methylthio)pyridine derivatives are utilized in the synthesis of various pesticides. A review of processes for synthesizing these compounds highlights their importance in agricultural chemistry (Lu Xin-xin, 2006).
Antibacterial Potential : Derivatives of this compound have been explored for their antibacterial activity against common bacterial strains, indicating a potential application in developing new antibiotics (Varsha I. Sarode & R. Bhole, 2019).
Crystal Structure and Chemical Interactions : Studies on the crystal structures and chemical properties of methylthio pyridine derivatives provide insights into their physical and chemical characteristics, which are essential for their application in various chemical reactions (Sen Ma et al., 2018).
Chemical Reactions and Functionalization
Role in Catalytic Reactions : Research on the catalytic methylation of pyridines, which includes methylthio pyridine derivatives, sheds light on their potential use in creating novel compounds with unique properties, particularly in drug discovery (Alexandru Grozavu et al., 2020).
Synthesis of Complex Pyrimidines : The compound plays a role in the synthesis of complex pyrimidines, which are crucial in pharmaceutical research and development (A. Kalogirou & P. Koutentis, 2019).
Development of CNS Active Agents : Studies have indicated the potential use of methylthio pyridine derivatives in synthesizing central nervous system (CNS) active agents, demonstrating their relevance in neuroscience and pharmacology (Asha B. Thomas et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-4-methylsulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NS/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXPBALJKSERCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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